molecular formula C11H19NO2 B2361714 N-cyclopentyloxane-4-carboxamide CAS No. 1339403-49-4

N-cyclopentyloxane-4-carboxamide

Cat. No.: B2361714
CAS No.: 1339403-49-4
M. Wt: 197.278
InChI Key: DMWSIDSHRZSXDA-UHFFFAOYSA-N
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Description

N-cyclopentyloxane-4-carboxamide is an organic compound belonging to the class of carboxamides Carboxamides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyloxane-4-carboxamide typically involves the amidation of a carboxylic acid with an amine. One common method is the reaction of cyclopentyloxane-4-carboxylic acid with an amine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) in an aqueous medium . This reaction proceeds under mild conditions and yields the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyloxane-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted carboxamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyloxane-4-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyloxane-4-carboxamide is unique due to its specific structural features and the resulting chemical properties. Its cyclopentyl group provides distinct steric and electronic effects, influencing its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopentyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(9-5-7-14-8-6-9)12-10-3-1-2-4-10/h9-10H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWSIDSHRZSXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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